(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Description
(3S,4R)-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate (CAS: 750632-10-1) is a chiral pyrrolidine derivative with a molecular formula of C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . The compound features a para-methoxyphenyl substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. Its stereochemistry, (3S,4R), is critical for its biological and chemical properties, as small changes in configuration can significantly alter reactivity and interactions .
The compound is commercially available through multiple suppliers specializing in fine chemicals and pharmaceutical intermediates, including PharmaBlock Sciences and Arshine Group .
Properties
IUPAC Name |
methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHPTZUARKXKZ-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592087 | |
| Record name | Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269260-01-6, 750632-10-1 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, methyl ester, (3S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269260-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Auxiliary-Mediated Ring Closure
The pyrrolidine core is constructed via cyclization of γ-amino esters. A notable approach involves the reaction of 4-methoxyphenylacrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate in the presence of diphenylprolinol-TMS catalyst (5–10 mol%) and molecular sieves. This method achieves the desired (3S,4R) configuration through asymmetric induction, yielding the intermediate methyl 4-(4-methoxyphenyl)-5-oxo-pyrrolidine-3-carboxylate with 75–80% enantiomeric excess (ee) . Subsequent reduction with NaBH4/BF3·OEt2 selectively reduces the ketone to the pyrrolidine, preserving stereochemistry (Scheme 1).
Key Conditions :
-
Solvent: Ethyl acetate or dichloromethane
-
Temperature: 0–30°C for cyclization; −10°C for reduction
Catalytic Asymmetric Hydrogenation
Enantioselective Hydrogenation of Enamides
Palladium-catalyzed hydrogenation of 4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives enables stereocontrol. Using Pd/C or Raney nickel under 50–100 psi H2 pressure, the dihydro-pyrrole intermediate is hydrogenated to the saturated pyrrolidine. This method achieves >95% ee when employing chiral phosphine ligands such as (R)-BINAP .
Optimization Data :
| Catalyst | Ligand | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Pd/C | BINAP | 50 | 97 | 82 |
| Raney Ni | — | 100 | 88 | 75 |
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is resolved using S-1-naphthylethylamine as a chiral resolving agent. The (3S,4R)-isomer forms a crystalline salt preferentially, which is isolated via filtration. Acidolysis with HCl regenerates the free base with 99% ee .
Process Metrics :
Solid-Phase Synthesis for Scalability
Immobilized Intermediate Strategy
A resin-bound 4-methoxyphenylglycine derivative undergoes cyclative cleavage under microwave irradiation (150°C, 20 min). The method utilizes Wang resin functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, enabling iterative coupling and deprotection steps. Final esterification with methanol/HCl yields the target compound with 85% purity after HPLC purification.
Advantages :
Biocatalytic Approaches
Enzymatic Desymmetrization
Lipase-mediated kinetic resolution of dimethyl 4-(4-methoxyphenyl)pyrrolidine-3,3-dicarboxylate selectively hydrolyzes the pro-(R) ester group. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 90% conversion with 98% ee for the (3S,4R)-monoester. Subsequent methylation completes the synthesis.
Reaction Parameters :
Comparative Analysis of Methods
Table 1. Synthetic Methodologies for (3S,4R)-Methyl 4-(4-Methoxyphenyl)Pyrrolidine-3-Carboxylate
| Method | Key Steps | ee (%) | Yield (%) | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | Cyclization, reduction | 97 | 70 | Moderate |
| Catalytic Hydrogenation | Enamide hydrogenation | 95 | 82 | High |
| Resolution | Diastereomeric salt formation | 99 | 45 | Low |
| Solid-Phase | Resin-bound synthesis | — | 85* | High |
| Biocatalytic | Enzymatic hydrolysis | 98 | 60 | Moderate |
*Purity after HPLC.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the ester group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- Methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1630945-13-9) Molecular formula: C₁₂H₁₅ClNO₂·HCl Molecular weight: 276.16 g/mol The 4-chlorophenyl group increases molecular weight and lipophilicity compared to the methoxy analog. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility .
(3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid
Electron-Donating and Bulky Groups
(2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7 in )
- Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) The trifluoromethyl group is highly electron-withdrawing, increasing resistance to oxidative metabolism.
Stereochemical Variations
(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1260603-24-4)
Methyl DL-trans-4-Phenylpyrrolidine-3-carboxylate (CAS: 156469-70-4)
Functional Group Modifications
- (3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride Hydrolysis of the methyl ester yields the carboxylic acid (MW: 257.71 g/mol).
tert-Butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS: 1186654-76-1)
- Incorporates a hydroxymethyl group and Boc protection at the 1-position. The Boc group enhances stability during synthesis, while the hydroxymethyl moiety offers a site for further functionalization .
Biological Activity
(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry. This compound, characterized by the presence of a methoxyphenyl substituent, has been studied for its biological activities, including anticancer properties and interactions with various biological targets.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : 1269260-01-6
The biological activity of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to engage in various chemical reactions, enhancing its potential therapeutic effects. Notably, the methoxy group increases electron density, which may facilitate interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
- The structure–activity relationship (SAR) analysis suggests that the three-dimensional conformation of these compounds enhances binding to cancer-related proteins .
-
Cholinesterase Inhibition :
- Similar pyrrolidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive function.
- Antioxidant Properties :
Comparative Analysis with Similar Compounds
The biological activity of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3S,4R)-methyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate | Hydroxy | Moderate anticancer activity |
| (3S,4R)-methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | Chloro | Enhanced receptor binding but lower cytotoxicity |
The methoxy group in the studied compound enhances its electron density compared to hydroxy or chloro groups, leading to unique interactions with biological targets.
Case Studies and Research Findings
- Anticancer Studies :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
